

Independent Verification of Daphniyunnine A's Structure: A Comparative Analysis

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Compound of Interest		
Compound Name:	Daphniyunnine A	
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The structural integrity of a natural product is the bedrock upon which all subsequent biological and medicinal chemistry studies are built. For complex molecules like the Daphniphyllum alkaloids, unambiguous structural confirmation is paramount. This guide provides a comparative overview of the methods used to elucidate and verify the structure of **Daphniyunnine A**, a member of this intricate family of natural products. While the initial structural assignment of **Daphniyunnine A** was robustly determined by a combination of spectroscopic methods and single-crystal X-ray diffraction, a total synthesis—the gold standard for structural verification—has not yet been reported. To illustrate the definitive proof that total synthesis provides, this guide contrasts the available data for **Daphniyunnine A** with that of a closely related and synthetically validated alkaloid, Daphenylline.

Initial Structure Elucidation of Daphniyunnine A

Daphniyunnine A was first isolated from the stems and leaves of Daphniphyllum yunnanense. Its structure was determined through a combination of spectroscopic techniques and ultimately confirmed by single-crystal X-ray analysis.

Spectroscopic Data for Natural Daphniyunnine A

The following tables summarize the key spectroscopic data that led to the initial structural proposal of **Daphniyunnine A**.



Technique	Key Observations	
Mass Spectrometry (HR-ESI-MS)	Molecular formula established as C23H31NO5	
¹ H NMR	Signals corresponding to olefinic protons, methine protons, methylene protons, and methyl groups.	
¹³ C NMR & DEPT	Revealed the presence of 23 carbon atoms, including carbonyls, olefinic carbons, and various aliphatic carbons.	
2D NMR (COSY, HSQC, HMBC)	Established the connectivity of the carbon skeleton and the relative positions of functional groups.	

Table 1: Summary of Spectroscopic Data for the Initial Characterization of **Daphniyunnine A**.

¹H and ¹³C NMR Data for Daphniyunnine A



Position	δC (ppm)	δΗ (ppm, mult., J in Hz)
1	173.8	
2	52.8	3.15 (m)
3	38.9	2.10 (m), 1.85 (m)
4	87.2	_
5	138.8	
6	46.9	2.95 (m)
7	66.5	4.10 (br s)
8	44.2	2.30 (m)
9	29.7	1.95 (m), 1.60 (m)
10	37.1	2.05 (m)
11	22.1	1.80 (m), 1.50 (m)
12	30.1	1.75 (m), 1.45 (m)
13	124.5	5.40 (t, J = 3.5)
14	135.2	_
15	211.2	
16	48.1	2.80 (m), 2.60 (m)
17	65.8	3.95 (d, J = 11.5), 3.85 (d, J = 11.5)
18	25.9	1.25 (s)
19	66.1	3.70 (d, J = 12.0), 3.50 (d, J = 12.0)
20	21.9	1.05 (s)
21	14.5	0.95 (d, J = 7.0)
OMe	51.5	3.65 (s)



OMe	51.8	3.75 (s)

Table 2: ¹H and ¹³C NMR Data for **Daphniyunnine A** in CDCl₃.

Experimental Protocols: Initial Structure Elucidation

The structural determination of **Daphniyunnine A** followed a classical natural product chemistry workflow.

Isolation: The air-dried and powdered stems and leaves of D. yunnanense were extracted with methanol. The crude extract was then subjected to a series of column chromatography steps (silica gel, Sephadex LH-20, and preparative HPLC) to yield pure **Daphniyunnine A**.

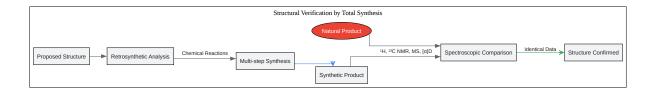
Spectroscopic Analysis:

- NMR spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts (δ) are reported in ppm with reference to the solvent signals.
- Mass spectra were obtained using a Waters Q-Tof Premier mass spectrometer.
- X-ray diffraction data was collected on a Bruker APEX-II CCD diffractometer with graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

The workflow for the initial structural elucidation is depicted below.







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